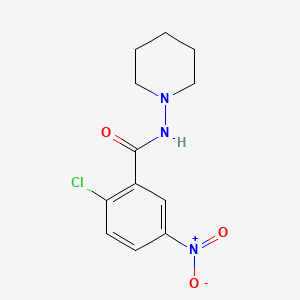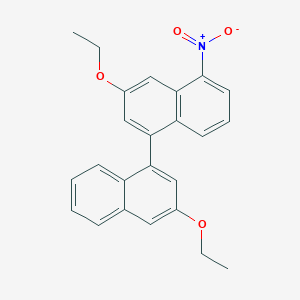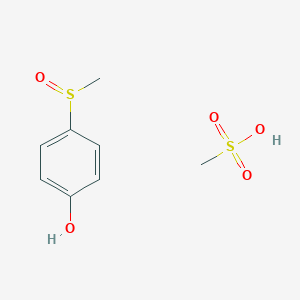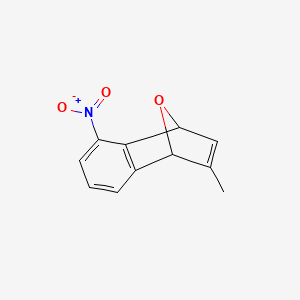phosphoryl}propanoic acid CAS No. 110507-30-7](/img/structure/B14315106.png)
3-{[4-(Acryloyloxy)butoxy](methyl)phosphoryl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid is an organic compound that features both acryloyloxy and phosphoryl functional groups. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The presence of the acryloyloxy group suggests that it can participate in polymerization reactions, while the phosphoryl group may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid typically involves multiple steps:
Preparation of 4-(Acryloyloxy)butanol: This intermediate can be synthesized by esterification of acrylic acid with 4-hydroxybutanol in the presence of a catalyst such as sulfuric acid.
Phosphorylation: The 4-(Acryloyloxy)butanol is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphoryl group.
Formation of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid: The final step involves the reaction of the phosphorylated intermediate with 3-bromopropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free-radical polymerization to form polymers.
Hydrolysis: The ester linkage in the acryloyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group.
Major Products
Polymerization: Polymers with repeating units derived from the acryloyloxy group.
Hydrolysis: 4-hydroxybutanol and acrylic acid.
Substitution: Phosphorylated derivatives with various substituents.
科学的研究の応用
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid has several applications in scientific research:
Polymer Chemistry:
Materials Science: The unique properties imparted by the phosphoryl group make it useful in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid depends on its application:
Polymerization: The acryloyloxy group undergoes free-radical polymerization, forming covalent bonds with other monomers to create a polymer network.
Biological Systems: The phosphoryl group can interact with biological molecules, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways would depend on the specific biological context.
類似化合物との比較
Similar Compounds
Acrylic Acid: Shares the acryloyloxy group but lacks the phosphoryl group.
4-Hydroxybutyl Acrylate: Similar structure but without the phosphoryl group.
Phosphorylated Carboxylic Acids: Compounds with similar phosphoryl groups but different carbon backbones.
Uniqueness
3-{4-(Acryloyloxy)butoxyphosphoryl}propanoic acid is unique due to the combination of the acryloyloxy and phosphoryl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
特性
CAS番号 |
110507-30-7 |
|---|---|
分子式 |
C11H19O6P |
分子量 |
278.24 g/mol |
IUPAC名 |
3-[methyl(4-prop-2-enoyloxybutoxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C11H19O6P/c1-3-11(14)16-7-4-5-8-17-18(2,15)9-6-10(12)13/h3H,1,4-9H2,2H3,(H,12,13) |
InChIキー |
XEGQNMSERSLCSG-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(CCC(=O)O)OCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)




![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)


![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
